molecular formula C21H20O11 B14870660 (2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B14870660
M. Wt: 448.4 g/mol
InChI Key: WBBLPINSGDOGIE-JHOSQQSMSA-N
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Description

The compound (2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a chromen-7-yl moiety, and a trihydroxyoxane carboxylic acid group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, including the formation of the chromen-7-yl moiety and the subsequent attachment of the trihydroxyoxane carboxylic acid group. Common synthetic routes may involve:

    Formation of the Chromen-7-yl Moiety: This step often includes the use of phenolic compounds and appropriate catalysts to form the chromen structure.

    Attachment of the Trihydroxyoxane Carboxylic Acid Group: This step may involve the use of protecting groups to ensure selective reactions at specific hydroxyl sites.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

The compound (2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the chromen moiety can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of corresponding ketones or aldehydes, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s multiple hydroxyl groups and chromen moiety may interact with biological macromolecules, making it a potential candidate for studying enzyme interactions and metabolic pathways.

Medicine

In medicine, the compound’s structure suggests potential pharmacological activities, such as antioxidant, anti-inflammatory, or anticancer properties

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyl groups and chromen moiety may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid apart is its combination of multiple hydroxyl groups and a carboxylic acid group, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H20O11/c22-9-6-11(8-4-2-1-3-5-8)30-18-13(9)10(23)7-12(14(18)24)31-21-17(27)15(25)16(26)19(32-21)20(28)29/h1-5,7,11,15-17,19,21,23-27H,6H2,(H,28,29)/t11-,15-,16-,17+,19-,21+/m0/s1

InChI Key

WBBLPINSGDOGIE-JHOSQQSMSA-N

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C(=CC(=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)C4=CC=CC=C4

Canonical SMILES

C1C(OC2=C(C1=O)C(=CC(=C2O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)C4=CC=CC=C4

Origin of Product

United States

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